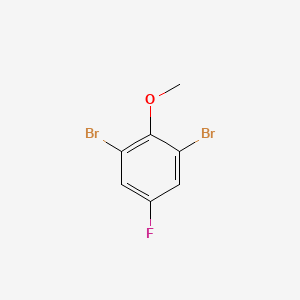

1,3-Dibromo-5-fluoro-2-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAXMVDRHMXZSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378803 | |

| Record name | 1,3-dibromo-5-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-41-4 | |

| Record name | 1,3-Dibromo-5-fluoro-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-dibromo-5-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,3-dibromo-5-fluoro-2-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dibromo-5-fluoro-2-methoxybenzene (CAS No. 443-41-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

1,3-Dibromo-5-fluoro-2-methoxybenzene, also known by its synonym 2,6-Dibromo-4-fluoroanisole, is a highly functionalized aromatic compound with the CAS number 443-41-4.[1][2] Its strategic placement of two bromine atoms, a fluorine atom, and a methoxy group on the benzene ring makes it a valuable and versatile building block in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development. The presence of multiple reactive sites allows for selective and sequential functionalization, making it an attractive starting material for the construction of complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization in research and development.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 443-41-4 |

| Molecular Formula | C₇H₅Br₂FO |

| Molecular Weight | 283.92 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2,6-Dibromo-4-fluoroanisole |

| Appearance | Not specified in readily available literature |

| Boiling Point | Not specified in readily available literature |

| Melting Point | Not specified in readily available literature |

| Solubility | Expected to be soluble in common organic solvents |

Spectroscopic Data:

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is a critical tool for confirming the carbon framework of the molecule. The spectrum of this compound is available in public databases such as PubChem.[1][2]

Synthesis and Manufacturing

While a specific, peer-reviewed synthesis protocol for this compound was not found in the performed searches, a plausible and logical synthetic route can be devised based on established organic chemistry principles and published procedures for analogous compounds. A common strategy would involve the bromination of a suitable fluoroanisole precursor.

Proposed Synthetic Pathway:

A likely precursor for the synthesis is 4-fluoroanisole. The synthesis would proceed via a two-step bromination.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Predictive):

This protocol is based on general procedures for the bromination of activated aromatic rings.

-

Reaction Setup: To a solution of 4-fluoroanisole (1.0 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent, add a brominating agent like molecular bromine (Br₂) (2.0-2.2 equivalents) dropwise at a controlled temperature, typically between 0 °C and room temperature. The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), may be necessary to facilitate the second bromination.

-

Reaction Monitoring: The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is typically quenched with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine. The mixture is then diluted with water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its bromine atoms, which are amenable to a variety of cross-coupling reactions. This allows for the sequential and regioselective introduction of different substituents, a crucial strategy in the synthesis of complex pharmaceutical intermediates.

Key Reactions and Their Significance:

-

Suzuki-Miyaura Cross-Coupling: The bromine atoms can readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters. This reaction is a cornerstone of modern medicinal chemistry for the formation of C-C bonds, enabling the synthesis of biaryl structures commonly found in bioactive molecules. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the adjacent bromine atoms.

Caption: Suzuki-Miyaura cross-coupling of the title compound.

-

Other Palladium-Catalyzed Reactions: This building block is also a suitable substrate for other important palladium-catalyzed reactions such as Buchwald-Hartwig amination (for C-N bond formation), Sonogashira coupling (for C-C triple bond formation), and Heck coupling (for C-C double bond formation). These reactions provide medicinal chemists with a powerful toolkit for introducing diverse functional groups and building molecular complexity.

-

Lithiation and Grignard Formation: The bromine atoms can undergo halogen-metal exchange with organolithium reagents or be converted into Grignard reagents. These organometallic intermediates can then be reacted with a wide range of electrophiles to introduce various functional groups, such as carboxyl, carbonyl, and hydroxyl groups.

While specific examples of the use of this compound in the synthesis of named drug candidates were not identified in the search, its structural motifs are present in many classes of bioactive compounds. The strategic combination of halogens and a methoxy group allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Safety and Handling

As a halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: Based on available safety data sheets for similar compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

-

For detailed and specific safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage its potential in the development of novel therapeutic agents and advanced materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 2-fluoro-4-bromoanisole. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis: The Versatility of 1,3-Dibromo-5-fluorobenzene. [Link]

- Google Patents. Method for preparing p-fluoro anisole.

- Google Patents.

-

Pawar, S. S., et al. (2012). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2062. [Link]

-

de Oliveira, A. B., et al. (2019). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 30(10), 2135-2146. [Link]

-

Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]

-

Oakwood Chemical. 2,6-Dibromo-4-fluoroanisole. [Link]

-

Tetrahedron. 2,6-Dibromo-4-fluoroanisole. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

-

MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

-

ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

NIST WebBook. Benzene, fluoro-. [Link]

Sources

An In-depth Technical Guide to 1,3-Dibromo-5-fluoro-2-methoxybenzene: A Key Building Block for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms into aromatic systems is a cornerstone of molecular design. 1,3-Dibromo-5-fluoro-2-methoxybenzene, a polysubstituted aromatic compound, has emerged as a valuable and versatile building block. Its unique arrangement of bromine, fluorine, and methoxy substituents on the benzene ring offers a rich platform for a variety of chemical transformations, making it a sought-after intermediate in the synthesis of complex organic molecules.

The presence of two bromine atoms provides orthogonal handles for sequential and selective cross-coupling reactions, enabling the controlled construction of intricate molecular architectures. The fluorine atom, a bioisostere of the hydrogen atom, can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The methoxy group, an electron-donating substituent, can influence the reactivity of the aromatic ring and provide a site for further functionalization. This confluence of functional groups makes this compound a powerful tool for the synthesis of novel pharmaceutical candidates and advanced materials. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, empowering researchers to harness its full synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. While comprehensive experimental data for this compound is not extensively reported in publicly available literature, its key properties can be summarized and compared with structurally related compounds.

Core Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| Synonyms | 2,6-Dibromo-4-fluoroanisole | [PubChem][2] |

| CAS Number | 443-41-4 | [PubChem][2] |

| Molecular Formula | C₇H₅Br₂FO | [PubChem][2] |

| Molecular Weight | 283.92 g/mol | [PubChem][2] |

| Canonical SMILES | COC1=C(C=C(C=C1Br)F)Br | [PubChem][2] |

Physicochemical Properties

| Property | This compound (Predicted/Estimated) | 1,3-Dibromo-5-fluorobenzene (Experimental) | Source |

| Boiling Point | Not available | 204-206 °C at 768 mmHg | [Sigma-Aldrich][3], [ChemicalBook][4] |

| Density | Not available | 2.018 g/mL at 25 °C | [Sigma-Aldrich][3] |

| Refractive Index | Not available | n20/D 1.577 | [Sigma-Aldrich][3] |

The addition of a methoxy group in place of a hydrogen atom would be expected to increase the molecular weight and likely elevate the boiling point and density of this compound relative to 1,3-Dibromo-5-fluorobenzene. Solubility is predicted to be low in water and high in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra are proprietary, the expected NMR chemical shifts can be predicted based on the substituent effects.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The methoxy group will present as a singlet, likely in the range of 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon atoms attached to bromine will be shifted downfield, while the carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant. The methoxy carbon will appear as a singlet around 55-60 ppm.

Synthesis and Manufacturing

The synthesis of this compound can be approached through several strategic routes, typically involving the sequential introduction of the desired substituents onto a benzene ring precursor. A plausible and efficient synthetic pathway would involve the bromination of a suitably substituted fluoroanisole.

Illustrative Synthetic Pathway

A common strategy for the synthesis of polysubstituted aromatic compounds is the electrophilic halogenation of an activated aromatic ring. In this case, 2-fluoroanisole can serve as a logical starting material.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Predictive)

This protocol is based on a known procedure for the bromination of a similar substrate, 2-fluoroanisole, to yield 2-fluoro-4-bromoanisole[5][6].

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 2-fluoroanisole (1.0 eq.) in a suitable solvent such as chloroform or acetic acid.

-

Bromination: While stirring at room temperature, add a solution of bromine (2.0-2.2 eq.) in the same solvent dropwise to the reaction mixture.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its bromine atoms, which serve as versatile handles for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions. The electron-donating methoxy group and the electron-withdrawing fluorine atom can influence the regioselectivity of these reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The two bromine atoms on the aromatic ring are in different chemical environments, potentially allowing for selective mono- or di-functionalization under carefully controlled reaction conditions. This enables the construction of a wide range of complex molecules from a single starting material.

Caption: Key cross-coupling reactions of this compound.

Predictive Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This predictive protocol is based on established methods for similar dihaloarenes[7][8].

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-2.2 eq., depending on whether mono- or di-substitution is desired), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water, via syringe.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Predictive Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines[9][10][11][12].

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 eq.).

-

Reagent Addition: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.1-1.5 eq.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C, monitoring its progress by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. The filtrate is then washed, dried, concentrated, and purified by chromatography.

Predictive Protocol: Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes[13][14][15].

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Solvent and Base Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).

-

Alkyne Addition: Add the terminal alkyne (1.1-2.2 eq.) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, concentrated, and purified to yield the alkynylated product.

Safety and Handling

-

General Hazards: The compound is expected to be an irritant to the skin, eyes, and respiratory system[16][17]. Harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Versatile Tool for Innovation

This compound stands out as a highly functionalized and synthetically versatile building block. Its unique substitution pattern provides a rich platform for the generation of molecular diversity through a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The ability to selectively functionalize the two bromine atoms, coupled with the modulating effects of the fluorine and methoxy groups, makes this compound an invaluable asset for researchers in drug discovery and materials science. By understanding its chemical properties, synthetic accessibility, and reactivity, scientists can effectively leverage this powerful intermediate to accelerate the development of novel and impactful chemical entities.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-fluoro-4-bromoanisole. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Google Patents. (1999). WO 99/19275.

-

Oakwood Chemical. (n.d.). 2,6-Dibromo-4-fluoroanisole. Retrieved from [Link]

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2024). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Retrieved from [Link]

-

MDPI. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates.... Retrieved from [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. This compound | C7H5Br2FO | CID 2773965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-ジブロモ-5-フルオロベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,3-Dibromo-5-fluorobenzene | 1435-51-4 [m.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

1,3-Dibromo-5-fluoro-2-methoxybenzene molecular weight

An In-depth Technical Guide to 1,3-Dibromo-5-fluoro-2-methoxybenzene: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and a methoxy group on a benzene ring, provides a versatile platform for constructing complex molecular architectures. The bromine atoms act as reactive handles for various cross-coupling reactions, while the fluorine and methoxy groups can significantly influence the physicochemical and pharmacokinetic properties of derivative molecules, such as metabolic stability and lipophilicity. This guide provides a comprehensive overview of its molecular properties, applications in drug discovery, a representative synthetic protocol, and essential safety information for researchers and drug development professionals.

Molecular and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for its use in designing synthetic routes and for predicting the behavior of resulting compounds.

| Property | Value | Source |

| Molecular Weight | 283.92 g/mol | [1] |

| Molecular Formula | C₇H₅Br₂FO | [1] |

| CAS Number | 443-41-4 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,6-Dibromo-4-fluoroanisole | [1] |

| Appearance | White to off-white crystalline powder or solid | |

| Exact Mass | 281.86912 Da | [1] |

Chemical Structure and Identification

The precise arrangement of atoms and functional groups dictates the reactivity and utility of this compound.

-

SMILES: COC1=C(C=C(C=C1Br)F)Br[1]

-

InChI: InChI=1S/C7H5Br2FO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3[1]

-

InChIKey: VFAXMVDRHMXZSH-UHFFFAOYSA-N[1]

Role in Drug Discovery and Organic Synthesis

This compound is a highly valued intermediate in the pharmaceutical and agrochemical industries.[2] The strategic placement of its functional groups makes it an ideal substrate for a variety of synthetic transformations.

Versatility in Cross-Coupling Reactions: The two bromine atoms on the benzene ring serve as excellent leaving groups for transition-metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. This compound is particularly useful in reactions such as:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.

-

Stille Coupling: Reaction with organostannanes to form complex aromatic systems.[3][4]

The differential reactivity of the bromine atoms, influenced by the electronic effects of the adjacent methoxy and fluorine groups, can potentially allow for regioselective functionalization, providing a pathway to complex, multi-substituted aromatic compounds.

Influence of Fluorine and Methoxy Groups: The inclusion of fluorine and methoxy groups is a common strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[5]

-

Fluorine: The fluorine atom can increase metabolic stability by blocking sites susceptible to oxidative metabolism. It can also enhance binding affinity to target proteins and improve lipophilicity, which aids in cell membrane penetration.[4][5]

-

Methoxy Group: The methoxy group can modulate solubility and also serves as a hydrogen bond acceptor, potentially influencing drug-receptor interactions.

This combination of reactive sites and modulating groups makes this compound a powerful tool for generating libraries of novel compounds for structure-activity relationship (SAR) studies in the drug discovery pipeline.[6]

Illustrative Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound as a starting material to synthesize a mono-arylated product. This workflow is representative of how this building block is utilized to create more complex molecules.

Protocol: Mono-Arylation of this compound

Objective: To selectively replace one bromine atom on the this compound scaffold with an aryl group via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture followed by the palladium catalyst.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated product.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety precautions are essential when handling this compound. While a specific safety data sheet (SDS) for this exact compound should always be consulted, general guidelines based on similar chemicals apply.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[3]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Conclusion

This compound is a strategically designed chemical intermediate with significant value for researchers in drug discovery and organic synthesis. Its molecular weight of 283.92 g/mol and its multifunctional structure provide a reliable and versatile scaffold for building molecular complexity through well-established synthetic methodologies like palladium-catalyzed cross-coupling reactions. The incorporation of fluorine and methoxy substituents further enhances its utility, allowing for the fine-tuning of pharmacokinetic properties in the development of new therapeutic agents. Proper handling and adherence to safety protocols are paramount to its effective and safe use in the laboratory.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Versatility of 1,3-Dibromo-5-fluorobenzene in Modern Chemical Synthesis. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 1,3-Dibromo-5-fluorobenzene in Modern Pharmaceutical Synthesis. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene. [Link]

Sources

- 1. This compound | C7H5Br2FO | CID 2773965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 1,3-Dibromo-5-fluorobenzene 97 1435-51-4 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

1,3-Dibromo-5-fluoro-2-methoxybenzene structure

An In-depth Technical Guide to 1,3-Dibromo-5-fluoro-2-methoxybenzene: Structure, Properties, and Applications

Introduction

This compound is a halogenated aromatic compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. As a substituted anisole, its unique arrangement of two bromine atoms, a fluorine atom, and a methoxy group on a benzene ring provides a versatile platform for constructing complex molecular architectures. The strategic placement of these functional groups makes it a valuable building block, particularly in the synthesis of pharmaceutical intermediates and other high-value chemical entities.[1][2][3] This guide offers a comprehensive technical overview of its structure, physicochemical properties, spectroscopic profile, synthesis, and applications for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are defined by its molecular structure and resulting physical properties.

1.1 Nomenclature and Identifiers

-

IUPAC Name: this compound[4]

-

Synonyms: 2,6-Dibromo-4-fluoroanisole[4]

-

CAS Number: 443-41-4[4]

-

Molecular Formula: C₇H₅Br₂FO[4]

-

SMILES: COC1=C(C=C(C=C1Br)F)Br[4]

1.2 Molecular Diagram

Caption: 2D Structure of this compound.

1.3 Physicochemical Data

The following table summarizes key computed and experimental properties of the compound.

| Property | Value | Source |

| Molecular Weight | 283.92 g/mol | PubChem[4] |

| Appearance | White to light yellow powder or crystals | N/A (Typical) |

| Density | ~2.0 g/cm³ (Predicted) | N/A |

| Boiling Point | N/A (Predicted to be high) | N/A |

| InChIKey | VFAXMVDRHMXZSH-UHFFFAOYSA-N | PubChem[4] |

Spectroscopic Profile for Structural Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. The following data serves as a reference for characterization.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms within the molecule.

-

¹H NMR: The proton NMR spectrum is relatively simple, showing two signals corresponding to the two aromatic protons.

-

The proton at position 4 (para to the methoxy group) is expected to be a triplet (or more accurately, a doublet of doublets) due to coupling with the adjacent proton and the fluorine atom.

-

The proton at position 6 (ortho to the methoxy group) will also appear as a doublet of doublets.

-

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals, one for each carbon atom in the unique electronic environments created by the substituents. The carbons bonded to bromine will be shifted upfield, while the carbon attached to the oxygen of the methoxy group will be significantly downfield. Published data indicates signals around δ 156.6, 134.7, 131.1, 121.4, 112.0, 92.6, and 56.6 ppm.[5]

-

¹⁹F NMR: The fluorine NMR spectrum provides a single signal, confirming the presence of one fluorine atom. The chemical shift is influenced by the surrounding substituents on the aromatic ring.[5]

Summary of Predicted and Experimental NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ¹H | ~7.0 - 7.5 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 | Aromatic CH |

| ¹H | ~6.8 - 7.2 | dd | J(H-F) ≈ 4-6, J(H-H) ≈ 2-3 | Aromatic CH |

| ¹H | ~3.9 | s | N/A | -OCH₃ |

| ¹³C | ~155-160 (d) | d | J(C-F) ≈ 240-250 | C-F |

| ¹³C | ~150-155 | s | N/A | C-OCH₃ |

| ¹³C | ~130-135 (d) | d | J(C-F) ≈ 8-10 | Aromatic CH |

| ¹³C | ~115-120 (d) | d | J(C-F) ≈ 20-25 | Aromatic CH |

| ¹³C | ~110-115 (d) | d | J(C-F) ≈ 3-5 | C-Br |

| ¹³C | ~105-110 (d) | d | J(C-F) ≈ 25-30 | C-Br |

| ¹³C | ~56 | s | N/A | -OCH₃ |

Note: Predicted values are based on standard substituent effects. Experimental values may vary based on solvent and instrument.

2.2 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. The spectrum for this compound is characterized by a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This results in a triplet of peaks for the molecular ion cluster at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 intensity ratio.

2.3 Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic (-OCH₃) |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| 1250-1200 | C-O-C Asymmetric Stretch | Aryl Ether |

| 1050-1000 | C-O-C Symmetric Stretch | Aryl Ether |

| 1100-1000 | C-F Stretch | Aryl Fluoride |

| 600-500 | C-Br Stretch | Aryl Bromide |

Synthesis and Reactivity

3.1 Synthetic Pathway

This compound is typically synthesized from a more readily available precursor, such as 4-fluoroanisole. A common synthetic route involves the electrophilic bromination of the aromatic ring. The methoxy group is an activating, ortho-para director. Since the para position is occupied by the fluorine atom, bromination is directed to the two ortho positions.

Caption: General synthesis workflow for this compound.

3.2 Reactivity and Role as a Building Block

The utility of this compound stems from its predictable reactivity:

-

Cross-Coupling Reactions: The two bromine atoms serve as excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[1][2] This allows for the regioselective introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of highly complex molecular scaffolds.

-

Influence of Substituents: The fluorine and methoxy groups modulate the electronic properties of the benzene ring. Fluorine's high electronegativity can enhance the metabolic stability and binding affinity of derivative molecules, a highly desirable feature in drug design.[6][7]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate.

-

Medicinal Chemistry: As a fluorinated building block, it is used in the synthesis of novel drug candidates. The incorporation of fluorine is a well-established strategy to improve pharmacokinetic properties, including lipophilicity and resistance to metabolic degradation.[6][7]

-

Agrochemicals: The structural motifs accessible from this compound are also relevant in the development of advanced pesticides and herbicides.[3]

-

Materials Science: It can be used in the synthesis of specialty polymers and other organic materials where properties like thermal stability and chemical resistance are desired.[3]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

General Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8][9]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[8][9]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or vapors are generated, a NIOSH/MSHA-approved respirator may be necessary.[8]

-

-

Handling and Storage:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is a synthetically valuable and highly functionalized aromatic compound. Its structure, confirmed by a distinct spectroscopic signature, provides multiple reaction sites for advanced organic synthesis. The presence of bromine, fluorine, and methoxy substituents makes it an indispensable building block for researchers in drug discovery, agrochemicals, and materials science, enabling the efficient construction of complex and functionally optimized molecules. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in a research setting.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Versatility of 1,3-Dibromo-5-fluorobenzene in Modern Chemical Synthesis. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 1,3-Dibromo-5-fluorobenzene in Modern Pharmaceutical Synthesis. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene. [Link]

-

The Royal Society of Chemistry. Supporting Information for an article. [Link]

-

PubChem. 1,3-Dibromo-5-fluorobenzene. National Center for Biotechnology Information. [Link]

-

Fustero, S. et al. Fluorinated building blocks in drug design: new pathways and targets. RSC Med. Chem., 2024, 15, 1218-1234. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C7H5Br2FO | CID 2773965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to the Synthesis of 1,3-Dibromo-5-fluoro-2-methoxybenzene

This guide provides a comprehensive overview of a strategic and efficient synthesis pathway for 1,3-Dibromo-5-fluoro-2-methoxybenzene, a key building block in the development of novel pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry, offering not just a protocol, but a deep dive into the mechanistic rationale and experimental considerations that ensure a successful and reproducible synthesis.

Introduction: The Significance of this compound

This compound, also known as 2,6-Dibromo-4-fluoroanisole, is a highly functionalized aromatic compound.[1][2] Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and a methoxy group, makes it a versatile intermediate for creating complex molecular architectures. The presence of multiple halogen atoms provides distinct handles for sequential and regioselective cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[3][4] This capability is paramount in the construction of novel drug candidates and advanced agrochemicals, where precise control over molecular structure is critical for biological activity.[5][6]

Strategic Synthesis Pathway: Electrophilic Aromatic Bromination of 4-Fluoroanisole

The most logical and efficient pathway for the synthesis of this compound is the direct electrophilic aromatic bromination of a readily available starting material, 4-fluoroanisole. This approach is predicated on the directing effects of the substituents on the aromatic ring, which govern the regioselectivity of the bromination reaction.

Mechanistic Rationale: Understanding Regioselectivity

The methoxy group (-OCH₃) is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. The fluorine atom (-F), while being electronegative and deactivating through induction, is also an ortho-, para-director due to the lone pairs of electrons that can participate in resonance.

In 4-fluoroanisole, the para position relative to the methoxy group is occupied by the fluorine atom. Therefore, electrophilic attack will be directed to the positions ortho to the highly activating methoxy group. This leads to the formation of the desired 2,6-dibrominated product. The strong activating nature of the methoxy group makes the aromatic ring highly susceptible to electrophilic substitution.[4]

The following Graphviz diagram illustrates the logical flow of the synthesis pathway.

Caption: Synthesis pathway for this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the successful synthesis and purification of the target compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Fluoroanisole | Reagent Grade, ≥98% | Commercially Available | Starting material |

| Bromine (Br₂) | Reagent Grade, ≥99.5% | Commercially Available | Brominating agent |

| N-Bromosuccinimide (NBS) | Reagent Grade, ≥98% | Commercially Available | Alternative brominating agent |

| Acetic Acid | Glacial, ACS Grade | Commercially Available | Solvent |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available | Extraction solvent |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house | For quenching and washing |

| Sodium Thiosulfate (Na₂S₂O₃) | 10% Aqueous Solution | Prepared in-house | For quenching excess bromine |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Commercially Available | Drying agent |

Step-by-Step Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-fluoroanisole (1.0 equivalent) in glacial acetic acid. The reaction should be conducted in a well-ventilated fume hood due to the hazardous nature of bromine.

-

Bromination: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition. The use of N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile can be an alternative, often offering milder reaction conditions and improved selectivity.[7]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-water. Quench any unreacted bromine by the slow addition of a 10% aqueous solution of sodium thiosulfate until the reddish-brown color disappears.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualization of the Experimental Workflow

The following diagram outlines the key steps in the experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion: A Robust and Reproducible Synthesis

The described synthesis pathway, centered on the electrophilic bromination of 4-fluoroanisole, provides a reliable and scalable method for the production of this compound. The rationale behind the regioselectivity is well-supported by fundamental principles of organic chemistry. The detailed experimental protocol, when followed with precision, offers a high likelihood of success, yielding a product of sufficient purity for subsequent applications in drug discovery and materials science. This guide serves as a testament to the power of applying established chemical principles to the strategic synthesis of valuable molecular building blocks.

References

-

Key Chemical Reactions Involving 2-Bromo-3-fluoroanisole. [Link]

- Sauer, J., & Huisgen, R. (1960). A New One-Pot Procedure for the Synthesis of Polyfluoroanisoles from Polyfluoroanilines. Angewandte Chemie, 72, 294.

-

NSF Public Access Repository. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]

-

PrepChem.com. Synthesis of 2-fluoro-4-bromoanisole. [Link]

-

Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene. [Link]

-

PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

- Google P

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

Oakwood Chemical. 2,6-Dibromo-4-fluoroanisole. [Link]

-

PubChem. This compound | C7H5Br2FO | CID 2773965. [Link]

- Google Patents. EP2266961B1 - Process for the synthesis of organic compounds.

-

PubMed Central. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

-

Organic Syntheses Procedure. 1-bromo-2-fluorobenzene. [Link]

-

TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]

- Google Patents. US5504264A - Process for preparing 1,3-difluorobenzene.

-

ChemRxiv. Electrophilic Activation of Molecular Bromine Mediated by I(III). [Link]

-

JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

Sources

- 1. 2,6-Dibromo-4-fluoroanisole [oakwoodchemical.com]

- 2. This compound | C7H5Br2FO | CID 2773965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 1,3-Dibromo-5-fluoro-2-methoxybenzene: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1,3-Dibromo-5-fluoro-2-methoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics. The guide emphasizes the causal relationships between the molecular structure and its spectral output, providing both predicted data and detailed experimental protocols to ensure scientific integrity and practical applicability.

Introduction

This compound (C₇H₅Br₂FO) is a polysubstituted aromatic compound with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The precise arrangement of its substituents—two bromine atoms, a fluorine atom, and a methoxy group on the benzene ring—gives rise to a unique electronic and steric environment. Accurate characterization of this molecule is paramount, and spectroscopic techniques are the cornerstone of this analytical process. This guide will elucidate the expected spectroscopic signatures of this compound, providing a robust framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents. The two bromine atoms are electron-withdrawing through induction but weakly electron-donating through resonance. The fluorine atom is strongly electron-withdrawing via induction, and the methoxy group is strongly electron-donating through resonance and weakly electron-withdrawing by induction.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A |

| Ar-H | 7.0 - 7.3 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| Ar-H | 7.3 - 7.6 | Doublet of doublets (dd) | J(H-F) ≈ 5-7, J(H-H) ≈ 2-3 |

Causality Behind Predictions:

-

Methoxy Protons (OCH₃): The protons of the methoxy group are not coupled to any other protons, hence they will appear as a sharp singlet. Their chemical shift is in the typical range for methoxy groups attached to an aromatic ring.

-

Aromatic Protons (Ar-H): The two aromatic protons are not chemically equivalent. The proton positioned between the fluorine and a bromine atom will experience a different electronic environment compared to the proton situated between two bromine atoms. Both protons will be split by the adjacent fluorine atom (³JHF coupling) and by the other aromatic proton (⁴JHH meta-coupling), resulting in a doublet of doublets for each. The magnitude of the H-F coupling will differ depending on the number of bonds separating the interacting nuclei.

Predicted ¹³C NMR Spectrum

| Carbon | Predicted Chemical Shift (ppm) |

| OCH₃ | 55 - 60 |

| C-F | 158 - 162 (d, ¹JCF ≈ 240-250 Hz) |

| C-Br | 110 - 115 |

| C-OCH₃ | 150 - 155 |

| C-H | 115 - 125 |

| C-H | 120 - 130 |

Causality Behind Predictions:

-

OCH₃ Carbon: This carbon will appear in the aliphatic region of the spectrum at a characteristic chemical shift for a methoxy group.

-

C-F Carbon: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) and will be significantly downfield due to the high electronegativity of fluorine.

-

C-Br Carbons: The carbons bonded to the bromine atoms will be shifted to a higher field (lower ppm) compared to unsubstituted benzene due to the "heavy atom effect" of bromine.

-

C-OCH₃ Carbon: The carbon bearing the methoxy group will be deshielded due to the electron-donating resonance effect of the oxygen.

-

C-H Carbons: The chemical shifts of the carbons bonded to hydrogen will be influenced by the combined electronic effects of all the substituents on the ring.

Experimental Protocol for NMR Spectroscopy

A self-validating system for NMR analysis involves meticulous sample preparation and the use of appropriate internal standards.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry vial.[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).[3]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. For enhanced structural information, consider running DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through the analysis of fragmentation patterns.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio).

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 282, 284, 286 | Molecular ion peak cluster (ratio ≈ 1:2:1) |

| [M-CH₃]⁺ | 267, 269, 271 | Loss of a methyl radical |

| [M-OCH₃]⁺ | 251, 253, 255 | Loss of a methoxy radical |

| [M-Br]⁺ | 203, 205 | Loss of a bromine radical |

| [M-2Br]⁺ | 124 | Loss of two bromine radicals |

Causality Behind Predictions:

-

Molecular Ion ([M]⁺): The molecular ion peak will appear as a cluster of three peaks with an approximate intensity ratio of 1:2:1 due to the two bromine isotopes. The peak at m/z 284 will be the most abundant in this cluster.

-

Fragmentation: The fragmentation of the molecular ion is expected to proceed through the loss of stable neutral fragments or radicals. The loss of a methyl radical from the methoxy group is a common fragmentation pathway for anisoles. The cleavage of the C-Br bond is also highly probable, leading to the loss of a bromine radical.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) or electron ionization (EI) are common techniques for the analysis of small organic molecules.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4]

-

Instrument Setup:

-

Choose an appropriate ionization method (EI or ESI).

-

Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

-

Sample Introduction: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is introduced into a high vacuum source where it is vaporized.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Caption: Experimental workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Spectrum

The IR spectrum of this compound will show characteristic absorption bands for the aromatic ring, the C-O bond of the methoxy group, and the C-X (halogen) bonds.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch (OCH₃) | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric) | Strong |

| 1000 - 1050 (symmetric) | Strong | |

| C-F Stretch | 1100 - 1300 | Strong |

| C-Br Stretch | 500 - 650 | Medium to Strong |

Causality Behind Predictions:

-

C-H Stretches: The aromatic C-H stretching vibrations appear at higher frequencies (>3000 cm⁻¹) compared to the aliphatic C-H stretches of the methoxy group (<3000 cm⁻¹).[5]

-

Aromatic C=C Stretches: The presence of the benzene ring will give rise to a series of sharp absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretches: Aromatic ethers like anisole typically show two strong C-O stretching bands.[6] The asymmetric stretch is usually found at a higher wavenumber.

-

C-X Stretches: The C-F and C-Br stretching vibrations will appear in the fingerprint region of the spectrum. The C-F stretch is typically strong and appears at a higher frequency than the C-Br stretch due to the higher bond strength and lower mass of fluorine.

Experimental Protocol for IR Spectroscopy

For a solid sample, the thin solid film method is a common and effective technique.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[7]

-

Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[7]

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam.

-

Acquire the sample spectrum.

-

-

Data Analysis: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum. Analyze the positions and intensities of the absorption bands to identify the functional groups present.

Caption: Experimental workflow for IR spectroscopy analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a foundational dataset for its unequivocal identification and characterization. The predicted NMR, MS, and IR spectra, grounded in the principles of substituent effects and data from analogous structures, offer a reliable reference for researchers. By adhering to the detailed experimental protocols, scientists can generate high-quality, reproducible data, ensuring the integrity of their findings. This technical guide serves as a valuable resource for professionals in drug discovery and chemical research, facilitating the confident application of this important synthetic building block.

References

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]

-

Swarthmore College, Department of Chemistry & Biochemistry. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

University of Cambridge, Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

-

University of Oxford, Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in.... Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]

-

Bartleby.com. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]

-

Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

-

NIH. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

CASPRE. (n.d.). 13 C NMR Predictor. Retrieved from [Link]

-

Magri, F. M. M., et al. (2001). A new program to 13C NMR spectrum prediction based on tridimensional models. Spectroscopy, 15, 99-117. Retrieved from [Link]

-

University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Illinois State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

KnowBee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Retrieved from [Link]

-

Chemspace. (n.d.). 5-bromo-1,3-difluoro-2-methoxybenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3,5-tribromo-2-methoxy-. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones. Supporting Information. Retrieved from [Link]

-

DASH (Harvard). (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. This compound | C7H5Br2FO | CID 2773965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 7. orgchemboulder.com [orgchemboulder.com]

1,3-Dibromo-5-fluoro-2-methoxybenzene NMR spectra analysis

An In-depth Technical Guide to the NMR Spectral Analysis of 1,3-Dibromo-5-fluoro-2-methoxybenzene

Introduction: Deciphering Molecular Architecture with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of the modern chemist, providing intricate details of molecular structure with exceptional resolution. For professionals in pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the NMR spectra of this compound, a polysubstituted aromatic compound whose complex substitution pattern presents an excellent case study for the application of advanced NMR techniques.

We will dissect the spectral data from first principles, beginning with one-dimensional (1D) ¹H and ¹³C NMR, and progressing to two-dimensional (2D) correlation experiments such as COSY, HSQC, and HMBC. The causality behind chemical shifts, the logic of coupling patterns, and the power of through-bond correlation experiments will be explored to build a complete, self-validated structural assignment.

Part 1: ¹H NMR Spectral Analysis – Probing the Proton Environment

The ¹H NMR spectrum provides the initial blueprint of the proton framework within a molecule. The analysis hinges on three key parameters: chemical shift (δ), spin-spin coupling (J), and signal integration.

Predicted Chemical Shifts (δ)

The chemical shift of a proton is highly sensitive to its local electronic environment. Electron-donating groups (EDGs) increase electron density, "shielding" the nucleus and shifting its signal upfield (lower ppm), while electron-withdrawing groups (EWGs) "deshield" the nucleus, shifting it downfield (higher ppm).[1]

For this compound, we consider the effects of the four substituents on the two aromatic protons, H-4 and H-6:

-

Methoxy Group (-OCH₃): A powerful electron-donating group through resonance, it strongly shields its ortho and para positions.

-

Bromine (-Br): An electron-withdrawing group via induction, it deshields nearby protons.

-

Fluorine (-F): The most electronegative element, it exerts a strong deshielding inductive effect.

Analysis:

-

H-6: Positioned ortho to both the strongly shielding -OCH₃ group and a deshielding -Br group. The potent shielding from the methoxy group is expected to be the dominant factor, pushing this proton significantly upfield.

-

H-4: Located ortho to a -Br atom and para to the -F atom. It lacks the strong shielding influence of the methoxy group. Therefore, H-4 is expected to be downfield relative to H-6.

-

Methoxy Protons (-OCH₃): These protons are not on the aromatic ring and will appear as a sharp singlet in a characteristic region for methoxy groups, typically around 3.8-4.0 ppm.

Spin-Spin Coupling (J-Coupling) and Predicted Multiplicities

Spin-spin coupling arises from the interaction of nuclear spins through the intervening bonding electrons, resulting in the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides crucial information about the connectivity and spatial relationship of nuclei.[2]

-

³J (ortho), ⁴J (meta), ⁵J (para): In aromatic systems, coupling is strongest between adjacent protons (ortho, ~7-10 Hz), weaker between protons separated by two carbons (meta, ~2-3 Hz), and weakest across three carbons (para, ~0-1 Hz).[2]

-

H-F Coupling: The magnetic nucleus of fluorine (¹⁹F) also couples to protons, with the magnitude dependent on the number of bonds separating them. Meta-coupling (⁴JHF) is typically in the range of 5-8 Hz, while para-coupling (⁵JHF) is smaller, around 0-3 Hz.[3]

Predicted Splitting Patterns:

-

H-6 Signal: This proton is meta to H-4 (⁴JHH ≈ 2-3 Hz) and meta to the fluorine atom (⁴JHF ≈ 5-8 Hz). It will therefore appear as a doublet of doublets (dd) .

-

H-4 Signal: This proton is meta to H-6 (⁴JHH ≈ 2-3 Hz) and para to the fluorine atom (⁵JHF ≈ 0-3 Hz). It will also appear as a doublet of doublets (dd) , though one of the couplings may be very small.

-

-OCH₃ Signal: With no adjacent protons, this signal will be an un-split singlet .

Summary Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| H-6 | ~6.8 - 7.1 | dd | ⁴JHF ≈ 5-8, ⁴JHH ≈ 2-3 |

| H-4 | ~7.2 - 7.5 | dd | ⁴JHH ≈ 2-3, ⁵JHF ≈ 0-3 |

| -OCH₃ | ~3.9 | s | N/A |

Part 2: ¹³C NMR Spectral Analysis – Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted Chemical Shifts (δ)

Substituent effects also govern ¹³C chemical shifts. Carbons directly attached to electronegative atoms or electron-withdrawing groups are significantly deshielded (shifted downfield).[4]

-

C-2 (ipso-OCH₃): The carbon bearing the methoxy group will be strongly deshielded, appearing far downfield.

-

C-5 (ipso-F): The carbon directly bonded to fluorine will also be highly deshielded.

-

C-1 & C-3 (ipso-Br): Carbons attached to bromine are deshielded, but typically less so than those attached to oxygen or fluorine.

-

C-4 & C-6 (protonated carbons): Their shifts will be influenced by the combined effects of all substituents.

-

-OCH₃ Carbon: This aliphatic carbon will be significantly upfield, typically in the 55-65 ppm range.

Carbon-Fluorine (C-F) Coupling

A defining feature of the ¹³C NMR spectrum will be the large C-F coupling constants, which are invaluable for assignment. Unlike proton-decoupled spectra where C-H couplings are removed, C-F couplings persist.

-

¹JC-F: The one-bond coupling between C-5 and the fluorine atom will be very large (typically >240 Hz), splitting the C-5 signal into a doublet .[3]

-

²JC-F: The two-bond couplings to the ortho carbons (C-4 and C-6) will be smaller (~20-30 Hz), splitting their signals into doublets .

-